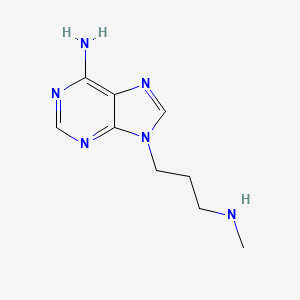

9-(3-(Methylamino)propyl)-9h-purin-6-amine

Description

Overview of Purine (B94841) Nucleobase Chemistry and Biological Significance

Purines are heterocyclic aromatic organic compounds composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. wikipedia.orgalgoreducation.com This core structure is the foundation for two of the most critical nucleobases in nucleic acids: adenine (B156593) (6-aminopurine) and guanine (2-amino-6-oxypurine). quora.comwikipedia.org These bases are fundamental building blocks of DNA and RNA, where they form hydrogen bonds with their complementary pyrimidine bases (thymine or uracil, and cytosine, respectively) to create the stable, double-helix structure of DNA and to facilitate the transfer of genetic information. algoreducation.comwikipedia.org

Importance of N9-Alkylation in Purine Analog Design for Specific Biological Activities

The purine ring is an ambident nucleophile, meaning it has multiple sites that can be attacked by electrophiles, primarily the N7 and N9 positions of the imidazole ring. ub.edu In the design of purine analogs for therapeutic purposes, alkylation at the N9 position is often the desired modification to achieve specific biological activities. acs.orgnih.gov This regioselectivity is critical because the position of the substituent dramatically influences how the molecule interacts with biological targets like enzymes or receptors. ub.educcspublishing.org.cn

N9-alkylation is a cornerstone strategy in the development of acyclic nucleoside analogs, which have become major targets in biomedical research since the discovery of the potent antiviral activity of acyclovir. acs.org By modifying the substituent at the N9 position, researchers can fine-tune the pharmacological properties of the purine analog. For example, N9-substituted purine derivatives have been developed as anti-HIV and anti-cancer agents. ccspublishing.org.cnmdpi.com The nature of the alkyl chain or functional group at N9 can affect the compound's solubility, cell permeability, and binding affinity to target proteins. mdpi.com However, achieving exclusive N9-alkylation can be challenging, as reactions often yield a mixture of N9 and N7 isomers, necessitating the development of regioselective synthetic methods. ub.edunih.govacs.org

The biological activity of N9-substituted purines is diverse. Modifications at this position have led to compounds with applications including:

Antiviral agents : Mimicking natural nucleosides to inhibit viral replication. acs.org

Anticancer agents : Interfering with DNA synthesis in rapidly dividing cancer cells or inhibiting protein kinases involved in cancer progression. mdpi.comresearchgate.net

Cytokinin activity : Influencing plant growth and development. nih.gov

Historical Context of Research on Purine-Based Compounds in Drug Discovery

The exploration of purine analogs as therapeutic agents has a rich history, rooted in the fundamental understanding of their role in nucleic acid metabolism. nih.gov Pioneering work by George Hitchings and Gertrude Elion in the mid-20th century established that compounds designed to mimic natural purines could act as antimetabolites, interfering with the synthesis of DNA and RNA. nih.gov This insight was based on the premise that the uncontrolled growth of cancer cells and pathogens relies heavily on nucleic acid replication. nih.gov

This research led to the development of the first generation of purine-based drugs, such as 6-mercaptopurine, an effective treatment for leukemia. mdpi.com These early discoveries demonstrated that creating "fraudulent nucleotides" was a viable strategy for chemotherapy. nih.gov The success of these initial compounds spurred further research into a wide range of purine derivatives. bohrium.comresearchgate.net Over the decades, this field has evolved from empirical screening to a more rational drug design process, leveraging a deep understanding of the enzymes involved in nucleotide biosynthesis and the structure-activity relationships of purine analogs. nih.gov This historical foundation has paved the way for the development of numerous clinically approved purine and pyrimidine analogs for treating cancer and viral infections. mdpi.com

Research Scope and Objectives for 9-(3-(Methylamino)propyl)-9h-purin-6-amine Investigations

While extensive, detailed research findings specifically for this compound are not widely available in public literature, the objectives for its investigation can be inferred from the broader context of N9-substituted purine analog research. The synthesis and study of this compound are likely driven by the goal of exploring structure-activity relationships (SAR) for this class of molecules.

The primary objectives for investigating a compound like this compound typically include:

Synthesis and Characterization : Developing efficient synthetic routes to produce the compound with high purity and characterizing its chemical and physical properties.

Biological Screening : Evaluating its activity against a panel of biological targets. Given its structure, it might be tested for antiproliferative activity against various cancer cell lines, antiviral efficacy, or as an inhibitor of specific enzymes like protein kinases, which are common targets for purine analogs. mdpi.comacs.org

SAR Analysis : The 3-(methylamino)propyl group at the N9 position is a key feature. Research would aim to understand how the length of the alkyl chain, the terminal methylamino group, and its basicity influence the compound's biological activity compared to other N9-substituted purines. For instance, similar purine derivatives with different alkylamino side chains have been synthesized and evaluated as part of chemical libraries to discover novel therapeutic agents. clockss.orgacs.org

Mechanism of Action Studies : If promising biological activity is found, further research would focus on elucidating its molecular mechanism of action, for example, identifying the specific cellular pathways or enzymes it modulates.

The investigation of this compound is part of a continued effort to expand the chemical space around the purine scaffold to identify new lead compounds for drug discovery. chemrxiv.org

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 9-[3-(methylamino)propyl]-9H-purin-6-amine |

| CAS Number | 1250274-79-3 chemicalbook.com |

| Molecular Formula | C9H14N6 chemicalbook.com |

| Molecular Weight | 206.25 g/mol |

| Synonyms | N/A |

Structure

3D Structure

Properties

Molecular Formula |

C9H14N6 |

|---|---|

Molecular Weight |

206.25 g/mol |

IUPAC Name |

9-[3-(methylamino)propyl]purin-6-amine |

InChI |

InChI=1S/C9H14N6/c1-11-3-2-4-15-6-14-7-8(10)12-5-13-9(7)15/h5-6,11H,2-4H2,1H3,(H2,10,12,13) |

InChI Key |

IUWQZPRUQPUMSW-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCN1C=NC2=C(N=CN=C21)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 9 3 Methylamino Propyl 9h Purin 6 Amine

Retrosynthetic Analysis and Key Precursors for 9-(3-(Methylamino)propyl)-9h-purin-6-amine

A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the N9-position of the purine (B94841) ring. This leads to two key precursors: the purine scaffold, which is adenine (B156593) (6-aminopurine), and a C3-alkylating agent bearing a protected methylamino group.

Key Precursors:

Purine Scaffold: Adenine (or a derivative such as 6-chloropurine) serves as the foundational heterocyclic component.

Side-Chain Synthon: A three-carbon chain with a terminal electrophilic center and a protected methylamino group is required. A suitable precursor would be a compound like N-(3-bromopropyl)-N-methylamine or a related derivative where the methylamino group is protected, for instance, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

This retrosynthetic approach simplifies the synthesis into a key N9-alkylation step of the purine ring.

Strategies for N9-Alkylation of Purine Scaffolds

The alkylation of purines can be complex, often resulting in a mixture of N7 and N9-alkylated products. ub.edu Therefore, various strategies have been developed to achieve regioselective N9-alkylation.

Direct alkylation of the purine scaffold is a common method for introducing the N9-side chain. This typically involves reacting the purine with an alkyl halide in the presence of a base. The choice of base, solvent, and reaction conditions is crucial for optimizing the yield and regioselectivity.

Commonly used bases include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN). nih.gov Optimization of these conditions can significantly favor the formation of the desired N9-isomer. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for N9-alkylation of purines. ub.edu The use of tetrabutylammonium hydroxide as a base with microwave irradiation has been reported to give good results for N9-alkylation. ub.edu

| Alkylation Condition | Base | Solvent | Notes |

| Classical Heating | NaH | DMF | A common method, but can lead to mixtures of N7 and N9 isomers. nih.gov |

| Microwave Irradiation | (Bu)4NOH | - | Can improve yields and regioselectivity, with reduced reaction times. ub.edu |

| Mitsunobu Reaction | - | - | An alternative to alkyl halides, using alcohols, which can offer higher N9 selectivity. mdpi.com |

This table is generated based on data from the text and is for illustrative purposes.

To enhance the regioselectivity of N9-alkylation, protecting group strategies can be employed. One approach is to introduce a bulky group at a position that sterically hinders the N7-position, thereby directing the alkylating agent to the N9-position. For example, the use of a tetramethylsuccinimide protecting group on the exocyclic amine of 6-aminopurine derivatives has been shown to sterically block the N7 nitrogen, leading to high regiochemical control for N9-glycosylations, a related process to alkylation. datapdf.com

Another strategy involves the use of 6-heteroarylpurine derivatives, where the heteroaryl group can shield the N7-position, leading to regiospecific N9-alkylation. nih.govacs.org The coplanar conformation of the linked heterocyclic rings positions a C-H bond of the azole over the N7 of the purine, effectively protecting it from alkylating agents. nih.gov

| Protecting Group Strategy | Mechanism of Action | Outcome |

| Tetramethylsuccinimide | Steric hindrance at the N7-position. datapdf.com | High regioselectivity for N9-substitution. datapdf.com |

| 6-Heteroaryl Substituents | Shielding of the N7-position by the heteroaryl ring. nih.govacs.org | Exclusive or high preference for N9-alkylation. nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of the title compound can be achieved by modifying either the N9-alkylamino side chain or the purine ring itself.

Modifications to the N9-alkylamino side chain can be introduced by using different alkylating agents during the synthesis. For instance, varying the length of the alkyl chain, introducing branching, or incorporating other functional groups can be achieved by selecting the appropriate starting halide. The terminal methylamino group can also be modified, for example, by acylation or further alkylation to generate a diverse range of analogs.

The purine ring offers several positions for derivatization, including C2, C6, and C8.

C2 Position: Introduction of substituents at the C2 position can be achieved starting from a 2-chloropurine derivative. Nucleophilic substitution reactions can then be used to introduce various functionalities.

C6 Position: The 6-amino group can be replaced by other nucleophiles starting from a 6-chloropurine precursor. This allows for the introduction of a wide range of substituents at this position.

C8 Position: The C8 position of the purine ring can be functionalized through various methods, including lithiation followed by reaction with an electrophile. mdpi.com Direct C-H activation and arylation at the C8 position have also been reported, providing a route to C8-arylpurine derivatives. mdpi.com

The synthesis of various 6,8,9-trisubstituted and 2,6,8,9-tetrasubstituted purine analogues has been achieved through a combination of Suzuki cross-coupling reactions and N-arylation at the N9 position. mdpi.com

| Position on Purine Ring | Synthetic Strategy | Example of Possible Modification |

| C2 | Start with a 2-halopurine derivative and perform nucleophilic substitution. byu.edu | Introduction of an alkyl or aryl group. |

| C6 | Utilize a 6-chloropurine precursor for nucleophilic substitution. mdpi.com | Replacement of the amino group with alkoxy or thioalkoxy groups. |

| C8 | Direct C-H activation or lithiation followed by electrophilic quench. mdpi.commdpi.com | Introduction of aryl or alkyl groups. mdpi.com |

This table is generated based on data from the text and is for illustrative purposes.

Introduction of Functional Groups for Bioconjugation

The process of bioconjugation, the covalent linking of a biomolecule with another molecule, is a cornerstone of modern biotechnology and pharmaceutical research. For a compound like this compound, introducing specific functional groups is a necessary prerequisite for its attachment to larger biomolecules such as proteins, antibodies, or nucleic acids. These functional groups act as chemical handles, enabling controlled and site-specific conjugation. The structure of this compound offers two primary locations for such modifications: the terminal secondary amine of the propyl chain and the exocyclic amino group at the C6 position of the purine ring.

The modification of amine groups is a well-established area of bioconjugation chemistry. nih.govresearchgate.net The terminal methylamino group, being an aliphatic amine, is a particularly attractive target due to its nucleophilicity. A variety of reagents can be employed to introduce functional groups suitable for subsequent conjugation reactions.

Common strategies for amine modification include:

Acylation: Amine-reactive succinimidyl esters, such as NHS-fluorescein, are widely used to form stable amide bonds. chempep.com This method can be adapted to introduce a wide array of functionalities, including fluorophores for imaging, biotin for affinity purification, or moieties with orthogonal reactivity like azides or alkynes for "click chemistry" applications. mdpi.com

Reaction with Isothiocyanates: Reagents like fluorescein isothiocyanate (FITC) react with primary and secondary amines to yield stable thiourea linkages. chempep.com This is a classic method for fluorescently labeling molecules.

Reductive Amination: The reaction of the amine with an aldehyde or ketone, followed by reduction with a mild reducing agent, forms a stable carbon-nitrogen bond. This approach is valuable for attaching molecules that contain an aldehyde or ketone functional group. nih.gov

While the exocyclic 6-amino group on the purine ring is also a potential site for modification, its reactivity can differ from the aliphatic amine due to the electronic effects of the aromatic purine system. Nevertheless, the same classes of reagents can often be utilized.

Alternatively, functionalized analogs of this compound can be prepared synthetically. A common precursor in purine chemistry is 6-chloropurine. mdpi.com By reacting 6-chloropurine with a diamine linker that already contains a protected functional group, one can synthesize derivatives with a handle for bioconjugation already in place. For instance, a diamine containing an azide or a protected thiol could be used to displace the chloride, followed by the addition of the N-methylpropylamine side chain at the N9 position.

The choice of methodology depends on the desired application, the nature of the biomolecule to be conjugated, and the required stability of the resulting linkage. The table below summarizes key methodologies for introducing functional groups onto amine-containing compounds.

Interactive Data Table: Methodologies for Amine Functionalization

| Target Site | Reagent Class | Resulting Linkage | Common Applications | Example Reagent |

| Terminal Methylamino Group | N-Hydroxysuccinimide (NHS) Esters | Amide | Fluorescent labeling, Biotinylation, Click chemistry handle introduction | NHS-fluorescein |

| Terminal Methylamino Group | Isothiocyanates | Thiourea | Fluorescent labeling | Fluorescein isothiocyanate (FITC) |

| Terminal Methylamino Group | Aldehydes/Ketones (+ Reducing Agent) | Secondary/Tertiary Amine | Attachment of aldehyde-tagged molecules | Pyridinecarboxaldehydes |

| 6-Amino Group | N-Hydroxysuccinimide (NHS) Esters | Amide | Introduction of reporter groups or linkers | N/A |

| Synthetic Precursor (e.g., 6-Chloropurine) | Functionalized Amines | C-N Bond | De novo synthesis of functionalized purine analogs | 3-Azidopropylamine |

Structure Activity Relationship Sar Studies of 9 3 Methylamino Propyl 9h Purin 6 Amine Analogs

Elucidation of Pharmacophoric Requirements for Biological Activity

Pharmacophore modeling for this class of compounds aims to identify the essential spatial arrangement of molecular features responsible for their interaction with a biological target. For purine (B94841) analogs, key interaction points often include hydrogen bond donors and acceptors on the purine ring, a hydrophobic N9-substituent that occupies a specific pocket in the target protein, and a charged or polar group at the terminus of the alkyl chain.

The substituent at the N9 position of the purine ring plays a crucial role in determining the potency and selectivity of its analogs, primarily by occupying a hydrophobic pocket within the target protein, such as the ATP-binding site of kinases. nih.gov The 3-(methylamino)propyl chain of the parent compound represents a balance of length, flexibility, and polarity.

Studies on various 9-substituted purines have demonstrated that both the length and the steric bulk of the N9-alkyl chain are critical determinants of biological activity. nih.gov For instance, in a series of 2,6,9-trisubstituted purine derivatives developed as kinase inhibitors, the volume and length of the alkyl group at the N-9 position were identified as key factors for potent and selective inhibition. nih.gov

Chain Length: An optimal chain length is often required to position the terminal functional group for effective interaction with the target. A propyl chain (three carbons) as seen in 9-(3-(methylamino)propyl)-9h-purin-6-amine is frequently employed. Shorter chains (e.g., ethyl) may not be long enough to reach key interaction sites, while longer chains (e.g., butyl, pentyl) could introduce excessive flexibility or steric clashes, leading to a decrease in activity.

Branching and Cyclization: Introducing branching or cyclic moieties to the N9-alkyl chain can significantly impact activity by constraining the conformation of the side chain. For example, replacing a simple alkyl chain with a cyclopropylmethyl group has been shown to be favorable for the activity of some Bcr-Abl inhibitors. nih.gov This suggests that a more rigid conformation can lead to a better fit within the binding pocket. The introduction of bulkier groups needs to be carefully considered, as it can also lead to unfavorable steric interactions.

The table below summarizes the general impact of N9-alkyl chain modifications on the activity of purine analogs based on findings from related series.

| N9-Alkyl Chain Modification | General Impact on Activity | Rationale |

| Shorter Chain (e.g., Ethyl) | Often decreased activity | Fails to reach key interaction points in the binding pocket. |

| Optimal Chain (e.g., Propyl) | Potentially optimal activity | Provides sufficient length and flexibility to engage the target. |

| Longer Chain (e.g., Butyl/Pentyl) | Often decreased activity | May cause steric clashes or adopt unproductive conformations. |

| Branched/Cyclic Groups | Can increase or decrease activity | Constrains conformation; may improve binding affinity if the rigid structure fits the target, or decrease it if it introduces clashes. nih.gov |

The terminal amino group of the N9-propyl side chain is a critical feature, often involved in forming salt bridges or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the target's binding site. The nature of this amino group—primary, secondary, or tertiary—influences its basicity, steric profile, and hydrogen bonding capacity, thereby modulating activity and selectivity.

Basicity and Protonation: The methylamino group is basic and will be protonated at physiological pH. This positive charge is frequently essential for anchoring the ligand to the target protein through electrostatic interactions. The substitution on the nitrogen atom affects its pKa. Generally, secondary amines like the methylamino group are slightly more basic than primary amines due to the electron-donating effect of the alkyl group. libretexts.org

Hydrogen Bonding: A secondary amine (R₂NH) can act as both a hydrogen bond donor (via the N-H) and an acceptor (via the lone pair on the nitrogen). youtube.com This dual capability can be crucial for forming a stable interaction network within the binding site. In contrast, a primary amine (RNH₂) offers two hydrogen bond donors, while a tertiary amine (R₃N) can only act as a hydrogen bond acceptor.

Steric Effects: The methyl group provides a modest increase in steric bulk compared to a primary amine. This can influence the precise positioning of the side chain. Increasing the bulk further, for instance to a dimethylamino (tertiary amine) or larger alkyl groups, could lead to steric hindrance and a loss of activity if the binding pocket is constrained. quora.com Conversely, in some cases, the additional hydrophobic interactions from the methyl group can enhance binding affinity.

The choice between a primary, secondary (methylamino), or tertiary (dimethylamino) group is a key optimization step in drug design. While a tertiary amine might be more basic in the gas phase, in aqueous solution, secondary amines are often the strongest bases due to a combination of inductive effects and solvation. libretexts.orgquora.com The reduced steric hindrance and the presence of a hydrogen bond donor make the secondary methylamino group a favorable choice in many contexts.

| Terminal Amine Group | Hydrogen Bond Donors | Hydrogen Bond Acceptors | General Basicity (in solution) | Potential Impact |

| Primary (-NH₂) | 2 | 1 | Good | Offers multiple H-bond donor interactions. |

| Secondary (-NHCH₃) | 1 | 1 | Often Strongest | Balanced H-bond donor/acceptor capacity and optimal basicity. libretexts.orgquora.com |

| Tertiary (-N(CH₃)₂) | 0 | 1 | Good (but can be weaker than secondary) | Can only accept H-bonds; increased steric bulk may be detrimental. quora.com |

Modifications to the purine core itself are fundamental to tuning the electronic properties, solubility, and interaction profile of the molecule. The C2, C6, and C8 positions are common sites for substitution.

C6 Position: The 6-amine group (defining the molecule as an adenine (B156593) derivative) is a crucial hydrogen bond donor and is often involved in key "hinge-binding" interactions in kinases. Replacing this amine with other groups, such as morpholine (B109124) or arylpiperazine, has been shown to be beneficial for the cytotoxic activity of some purine analogs by providing additional interactions or improving physicochemical properties. nih.govnih.gov

C2 Position: This position is often modified to enhance selectivity and potency. In many kinase inhibitors, the C2 position is directed towards the solvent-exposed region. Introducing small substituents like a chlorine atom or leaving it unsubstituted can be favorable. mdpi.com However, studies on 2,6,9-trisubstituted purines have shown that introducing bulky systems at the C2 position can be unfavorable for cytotoxic activity, likely due to steric clashes. nih.gov

C8 Position: The C8 position is less commonly substituted in many kinase inhibitors, but modifications here can influence the electronic properties of the purine ring system. C8-alkylation can lead to compounds with antiviral or anticancer activities. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Insights

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For purine analogs, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have provided valuable insights. nih.govmdpi.com

These models generate 3D contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are predicted to influence activity. nih.gov

Steric Fields (Green and Yellow Contours): These maps indicate where steric bulk is favored (green) or disfavored (yellow). For many 2,6,9-trisubstituted purines, QSAR models show that bulky substituents are favorable at the N9 position and parts of the C6 substituent, but are detrimental near the C2 position. nih.govmdpi.com This aligns with experimental findings that large C2 groups reduce activity.

Electrostatic Fields (Blue and Red Contours): These maps highlight regions where positive charge (blue) or negative charge (red) enhances activity. For compounds with a terminal amine, a blue contour is often observed near this group, confirming the importance of the positive charge for interaction with negatively charged residues in the target protein.

QSAR studies on 2,6,9-trisubstituted purines have shown that steric properties can have a more significant contribution (around 70%) to cytotoxicity than electronic properties (30%). nih.govmdpi.com This underscores the importance of the molecule's shape and fit within the binding pocket.

Conformational Analysis and Bioactive Conformation Elucidation

Understanding the three-dimensional conformation that the molecule adopts when bound to its target (the bioactive conformation) is crucial for rational drug design. This is often achieved through X-ray crystallography of ligand-protein complexes or through molecular docking simulations. harvard.edursc.org

For purine-based kinase inhibitors, the purine ring typically binds deep within the ATP-binding cleft, forming hydrogen bonds with the "hinge" region of the kinase. nih.gov Docking studies with N9-substituted purines reveal that:

The adenine core lies in a relatively flat conformation, with the N6-amino group and N1 acting as hydrogen bond donor and acceptor, respectively.

The N9-(3-(methylamino)propyl) side chain adopts an extended conformation, projecting out of the primary binding pocket towards the solvent-exposed region or a secondary pocket.

The terminal protonated methylamino group is positioned to form a key salt bridge with a conserved acidic residue (e.g., Aspartate in the DFG motif of many kinases). researchgate.net

The flexibility of the propyl chain allows it to adopt the optimal vector to place the terminal amine in this critical interaction spot. Conformational analysis helps rationalize why a three-carbon linker is often optimal, providing the necessary reach without excessive entropic penalty upon binding. nih.gov

Preclinical Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific and biomedical literature, no specific preclinical biological activity or in vivo mechanistic data was found for the chemical compound this compound.

The performed searches aimed to identify studies detailing the compound's evaluation in disease-relevant animal models, its effects on disease pathogenesis pathways, in vivo target engagement, and its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, investigations into the compound's biotransformation pathways and metabolite identification were also sought.

Despite utilizing various synonyms and chemical identifiers for this compound, the search did not yield any relevant peer-reviewed articles, patents, or other scientific reports that would provide the necessary data to construct the requested article according to the specified outline. The scientific literature contains information on a wide range of other purine derivatives and their biological activities; however, there is a discernible lack of specific information for the precise molecule .

Therefore, it is not possible to provide an article focusing solely on the preclinical biological activity and in vivo mechanistic investigations of this compound as per the detailed outline provided.

Preclinical Biological Activity and in Vivo Mechanistic Investigations

Preclinical Pharmacokinetic (PK) Characterization

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450, Hydrolases)

The metabolic fate of xenobiotics, including synthetic purine (B94841) derivatives, is largely determined by a host of enzyme systems designed to modify their structure, facilitating elimination from the body. Key among these are the cytochrome P450 (CYP) superfamily of enzymes and various hydrolases.

The cytochrome P450 enzymes, primarily located in the liver, are crucial for phase I metabolism. mdpi.com These enzymes introduce or expose functional groups on substrate molecules, typically through oxidation, reduction, or hydrolysis. For a compound like 9-(3-(Methylamino)propyl)-9h-purin-6-amine, several potential metabolic transformations mediated by CYP enzymes could be hypothesized. The N-methyl group and the propyl side chain are susceptible to oxidative dealkylation. The purine ring itself could also undergo hydroxylation at various positions. The specific CYP isoforms that might be involved in the metabolism of this compound have not been identified. However, major drug-metabolizing isoforms such as CYP3A4, CYP2D6, and CYP2C9 are known to have broad substrate specificities and are frequently involved in the metabolism of a wide array of therapeutic agents. optibrium.com

Hydrolases represent another critical class of enzymes in drug metabolism, responsible for cleaving chemical bonds through the addition of water. In the context of this compound, while there are no ester or amide bonds in the primary structure that are typical substrates for hydrolases, these enzymes can play a role in the metabolism of potential phase I metabolites.

It is crucial to reiterate that these are postulated metabolic pathways based on the general principles of drug metabolism and the chemical structure of the compound. Without specific in vitro studies using human liver microsomes or recombinant CYP enzymes, or in vivo animal studies, the precise metabolic profile and the enzymes involved in the biotransformation of this compound remain speculative.

Organ-Specific Distribution and Accumulation Studies in Animal Models

Understanding the distribution and potential accumulation of a compound in various organs is a cornerstone of preclinical research, providing insights into its pharmacokinetic profile and potential sites of action or toxicity. As of the latest review of scientific literature, no studies detailing the organ-specific distribution and accumulation of this compound in any animal models have been published.

In general, the biodistribution of a compound is influenced by its physicochemical properties, such as its size, lipophilicity, and charge, as well as physiological factors like blood flow to different organs and the presence of specific transporters. For purine analogs, distribution can be widespread, or it can be targeted to tissues with high rates of cell division or specific uptake mechanisms.

Without empirical data from animal models, any discussion on the potential for this compound to cross the blood-brain barrier, accumulate in tissues such as the liver or kidneys, or be excreted through specific pathways would be entirely conjectural. Such studies, typically employing radiolabeled compounds, are essential to quantitatively determine the concentration of the parent compound and its metabolites in various tissues over time. The absence of this data represents a significant gap in the preclinical understanding of this particular chemical entity.

Advanced Analytical and Biophysical Techniques for 9 3 Methylamino Propyl 9h Purin 6 Amine Research

Chromatographic Methodologies for Isolation, Quantification, and Metabolite Analysis

Chromatographic techniques are fundamental for separating 9-(3-(Methylamino)propyl)-9h-purin-6-amine from complex mixtures, quantifying its presence in biological and chemical samples, and identifying its metabolites.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, Electrochemical, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine (B94841) derivatives due to its high resolution and adaptability. For this compound, reversed-phase HPLC is typically the method of choice. A C8 or C18 column is commonly used to separate the compound based on its hydrophobicity. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol, run in either isocratic or gradient elution mode to achieve optimal separation. nih.gov

Detection Methods:

UV Detection: The purine ring of the molecule contains a chromophore that strongly absorbs ultraviolet (UV) light. This property allows for straightforward and robust quantification. The maximum absorbance (λmax) for purine systems is typically in the range of 260-270 nm, providing a sensitive and linear response for concentration measurements. researchgate.net

Electrochemical Detection: While less common, electrochemical detection can offer very high sensitivity for compounds that can be oxidized or reduced. The amine functionalities on the purine ring and the side chain could potentially be targeted for sensitive electrochemical detection under specific conditions.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides high selectivity and structural information, confirming the identity of the analyte peak by its mass-to-charge ratio (m/z). This is particularly useful when analyzing complex matrices where UV-active interferences may be present.

Table 1: Example HPLC-UV Parameters for Analysis of a Purine Derivative This table presents typical starting conditions for method development for a compound like this compound.

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 6.8 |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient: 5% to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 265 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying and quantifying metabolites of this compound in biological samples such as plasma, urine, or cell lysates. rug.nl The technique combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. bioforumconf.comresearchgate.net

For analysis, the compound is first separated from other matrix components using UPLC or HPLC. The eluent is then directed into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI) in positive mode, which would protonate the basic nitrogen atoms in the purine ring and side chain. In the mass spectrometer, a specific precursor ion (the protonated parent molecule) is selected and fragmented to produce characteristic product ions. This transition from a precursor ion to a product ion is highly specific and can be monitored using Multiple Reaction Monitoring (MRM), allowing for precise quantification even at very low concentrations. rug.nl This approach can be used to track metabolic pathways, such as N-demethylation or oxidation of the propyl chain.

Table 2: Hypothetical LC-MS/MS Transitions for Metabolite Analysis Illustrative precursor and product ions for this compound and a potential metabolite.

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Metabolic Reaction |

| Parent Compound | 207.15 | 135.06 (Adenine fragment) | - |

| N-demethylated Metabolite | 193.13 | 135.06 (Adenine fragment) | N-Demethylation |

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives and Metabolites

Spectroscopic methods are essential for the definitive identification and structural characterization of this compound, its newly synthesized derivatives, or its isolated metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. nih.gov Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to provide a complete structural assignment.

¹H NMR: A proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Key expected signals include two singlets in the aromatic region (typically >8.0 ppm) corresponding to the H-2 and H-8 protons of the purine ring, and distinct signals for the N-methyl group (a singlet) and the three methylene groups of the propyl chain (multiplets). scienceopen.com

¹³C NMR: A carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum would show signals for the five carbons of the purine ring and the four carbons of the N-methylpropylamino side chain. nih.gov

2D NMR: Two-dimensional techniques are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons on the propyl chain. HSQC would link each proton to its directly attached carbon atom. Finally, an HMBC experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the attachment of the propyl chain to the N-9 position of the purine ring and the location of the methylamino group. scienceopen.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on general chemical shift knowledge for similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Purine) | ~8.2 | Singlet |

| H-8 (Purine) | ~8.1 | Singlet |

| -NH₂ (C6-Amine) | ~7.3 | Broad Singlet |

| N9-CH₂ -CH₂-CH₂- | ~4.2 | Triplet |

| -CH₂-CH₂ -CH₂-NH- | ~2.1 | Multiplet |

| -CH₂-CH₂-CH₂ -NH- | ~2.8 | Triplet |

| -NH-CH₃ | ~2.4 | Singlet |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), using technologies such as Time-of-Flight (TOF) or Orbitrap, provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to within 5 parts per million (ppm). lcms.cz This precision allows for the unambiguous determination of the elemental formula of the parent compound or any unknown metabolites. For this compound (C₉H₁₄N₆), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, serving as a critical tool for identity confirmation. rsc.org

Table 4: Accurate Mass Determination by HRMS

| Parameter | Value |

| Molecular Formula | C₉H₁₄N₆ |

| Monoisotopic Mass | 206.1280 Da |

| Protonated Ion [M+H]⁺ | C₉H₁₅N₆⁺ |

| Theoretical m/z | 207.1358 Da |

UV-Vis and Fluorescence Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are valuable biophysical techniques for studying how this compound interacts with biological targets like proteins or nucleic acids.

UV-Vis Spectroscopy: The interaction of the compound with a target molecule can perturb the electronic environment of the purine chromophore, leading to changes in the UV-Vis absorption spectrum. nih.gov A shift in the wavelength of maximum absorption (λmax) or a change in the molar absorptivity (hyperchromic or hypochromic effect) upon binding can be monitored to determine binding affinities (dissociation constants, Kd) and stoichiometry. researchgate.net

Fluorescence Spectroscopy: While adenine (B156593) derivatives are not always strongly fluorescent, fluorescence spectroscopy can be an extremely sensitive technique if the compound itself, a derivative, or its biological target possesses a suitable fluorophore. amazonaws.com For instance, if the compound binds to a protein, it may quench the protein's intrinsic tryptophan fluorescence. nih.gov This quenching effect can be measured and used to quantify the binding interaction, providing insights into the mechanism of action.

X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Protein Co-Crystal Structures

To understand the precise binding mechanism of this compound at an atomic level, X-ray crystallography and cryo-EM are the gold-standard techniques. These methods provide high-resolution three-dimensional structures of the compound in complex with its target protein, revealing key molecular interactions.

X-ray Crystallography would involve co-crystallizing the target protein with this compound. This requires obtaining a highly purified and concentrated sample of the protein-ligand complex, which is then induced to form a well-ordered crystal lattice. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined rcsb.orgnih.govnih.gov. The final structure would elucidate the binding pose of the compound, identifying specific hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the purine core, the methylaminopropyl side chain, and the amino acid residues of the protein's binding site.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize nih.govgoogle.com. In this technique, a solution of the protein-ligand complex is rapidly frozen in vitreous ice, preserving its native conformation google.com. A transmission electron microscope then images hundreds of thousands of individual particles from different angles. These images are computationally combined to reconstruct a 3D density map of the complex google.comepa.gov. For this compound, cryo-EM could reveal its binding site within a large macromolecular assembly, providing crucial structural context for its biological function.

A hypothetical data table for such a crystallographic study is presented below, illustrating the type of information that would be generated.

| Parameter | Hypothetical Value |

| PDB ID | XXXX |

| Resolution (Å) | 2.5 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50, b=80, c=120 |

| Refinement Statistics | |

| R-work / R-free | 0.20 / 0.24 |

| Key Ligand Interactions | |

| Hydrogen Bonds | N6-amine with Asp123; N1-purine with backbone NH of Val80 |

| Hydrophobic Contacts | Propyl chain with Leu34, Ile56 |

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics

To complement the structural data, ITC and SPR provide quantitative insights into the energetic and temporal aspects of the binding interaction between this compound and its target protein.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In a typical experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding researchgate.netnih.govacs.orgnih.gov. This thermodynamic signature provides a complete energetic profile of the interaction, revealing the driving forces behind the binding. For example, a favorable enthalpic contribution might suggest strong hydrogen bonding, while a positive entropic term could indicate the release of ordered water molecules from the binding site.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures binding events in real-time. The target protein is typically immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a response signal. This allows for the determination of the association rate constant (ka) and the dissociation rate constant (kd) chemcd.comrsc.org. The ratio of these constants (kd/ka) provides the equilibrium dissociation constant (Kd), a measure of binding affinity. SPR is particularly valuable for understanding the kinetics of the interaction, i.e., how quickly the compound binds to and dissociates from its target.

The kind of data obtained from these techniques is illustrated in the hypothetical tables below.

Hypothetical ITC Data for Protein-Ligand Interaction

| Thermodynamic Parameter | Hypothetical Value |

|---|---|

| Binding Affinity (Kd) | 50 nM |

| Stoichiometry (n) | 1.1 |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

Hypothetical SPR Data for Protein-Ligand Interaction

| Kinetic Parameter | Hypothetical Value |

|---|---|

| Association Rate (ka) | 2 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 1 x 10⁻² s⁻¹ |

While no specific experimental data for this compound is currently available, the application of these advanced analytical and biophysical techniques would be indispensable for a comprehensive understanding of its molecular recognition, thermodynamics, and kinetics of binding to its biological targets.

Therapeutic Potential and Early Drug Discovery Implications

Mechanistic Basis for Therapeutic Applications in Preclinical Models

Preliminary research into 9-(3-(Methylamino)propyl)-9h-purin-6-amine has unveiled a variety of biological activities, suggesting its potential as a versatile therapeutic agent. These early findings, primarily from in vitro and in vivo models, point towards its involvement in key cellular pathways implicated in cancer, microbial infections, inflammation, and neurological functions.

Anti-Cancer Potential Through Specific Target Modulation

The purine (B94841) scaffold is a well-established pharmacophore in oncology, with numerous approved drugs and investigational agents featuring this core structure. In the context of this compound, its anti-cancer potential is an area of active exploration. Studies on related purine derivatives have demonstrated that these compounds can exert their anti-tumor effects through various mechanisms. nih.govnih.gov For instance, some purine analogs have been shown to interfere with nucleic acid metabolism, a critical process for rapidly proliferating cancer cells. nih.gov

The structural features of this compound, particularly the substituent at the 9-position, may influence its interaction with specific biological targets. While the precise molecular targets for this compound are yet to be fully elucidated, research on analogous purines suggests potential interactions with kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. The 6-amino group is also a key feature that can influence biological activity. nih.gov

Antiviral and Antimicrobial Mechanisms

Purine analogs have a long history in the treatment of viral infections. These compounds often act as nucleoside or nucleotide mimics, interfering with viral replication by inhibiting viral polymerases or being incorporated into the growing nucleic acid chain, leading to chain termination. While specific antiviral studies on this compound are limited, the general class of purine derivatives has shown broad-spectrum antiviral activity. nih.govnih.gov The synthesis and evaluation of various N6-substituted 9-[3-(phosphonomethoxy)propyl]adenine derivatives, which share structural similarities, have been explored for their potential as antiviral agents. nih.gov

The antimicrobial potential of purine derivatives is also an area of interest. The specific structural modifications of this compound could confer activity against various microbial pathogens. However, dedicated studies are required to establish its spectrum of activity and mechanism of action in this domain.

Anti-Inflammatory and Immunomodulatory Activities

Chronic inflammation is a hallmark of many diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. Research on other purine derivatives, such as 9-cinnamyl-9H-purine analogs, has demonstrated their potential to act as anti-inflammatory agents by inhibiting key signaling pathways like the TLR4/MyD88/NF-κB pathway. nih.govnih.gov These findings suggest that this compound could potentially exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and other mediators. Further investigation into its impact on immune cell function and inflammatory signaling cascades is warranted.

Neurobiological and Neuromodulatory Applications

The purinergic system, which includes purine receptors and their ligands, plays a critical role in neurotransmission and neuromodulation in the central and peripheral nervous systems. Compounds that interact with this system have potential applications in treating a range of neurological and psychiatric disorders. For instance, certain 6-(alkylamino)-9-benzyl-9H-purines have been identified as a novel class of anticonvulsant agents. nih.gov While the neurobiological profile of this compound has not been extensively characterized, its structural resemblance to endogenous purines suggests the possibility of interactions with purinergic receptors, which could lead to neuromodulatory effects.

Lead Optimization Strategies and Hit-to-Lead Transitions

The journey from a promising "hit" compound identified in initial screening to a viable "lead" candidate for drug development involves a meticulous process of chemical modification and biological evaluation. For compounds like this compound, lead optimization strategies would focus on enhancing its potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity.

Rational Design and Combinatorial Chemistry Approaches

Rational drug design relies on an understanding of the three-dimensional structure of the biological target and the interactions with its ligand. While the specific targets of this compound are not yet fully defined, structure-activity relationship (SAR) studies of related purine analogs can provide valuable insights for its further development. For example, modifications to the side chain at the 9-position and substitutions on the purine ring can significantly impact biological activity. nih.gov

Combinatorial chemistry offers a powerful approach to rapidly generate a large library of analogs based on the this compound scaffold. By systematically varying the substituents at different positions of the purine ring, researchers can explore a vast chemical space to identify compounds with improved therapeutic profiles. This high-throughput synthesis and screening approach can accelerate the hit-to-lead transition and the identification of optimized drug candidates.

High-Throughput Screening (HTS) Libraries Based on Purine Scaffolds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for biological activity. Purine scaffolds are frequently incorporated into HTS libraries due to their proven track record as "privileged structures" – molecular frameworks that are able to bind to multiple biological targets. These libraries are often designed to explore a wide range of chemical space by varying substituents at different positions of the purine ring.

While there is no direct evidence of this compound being a specific component of commercially or academically available HTS libraries, compounds with similar structural motifs are common. For instance, libraries focused on kinase inhibitors often feature N9-alkylated purines. The rationale is that the N9 substituent can probe a specific pocket in the ATP-binding site of kinases, potentially leading to potent and selective inhibitors.

The design of such focused libraries is a critical step in the early drug discovery process. The selection of substituents is often guided by computational modeling and a deep understanding of the structure-activity relationships (SAR) of known inhibitors. The table below illustrates a hypothetical diversity-oriented purine library, which could include compounds like the one .

| Scaffold | R1 (Position 6) | R2 (Position 2) | R3 (Position 9) | Potential Targets |

| Purine | -NH2 | H | -(CH2)3NHCH3 | Kinases, Polymerases |

| Purine | -Cl | H | -(CH2)3NHCH3 | Precursor for further diversification |

| Purine | -NH-Cyclopropyl | H | -(CH2)3NHCH3 | Cyclin-Dependent Kinases |

| Purine | -NH2 | -Cl | -(CH2)3NHCH3 | Glycogen Synthase Kinases |

This table is illustrative and represents the type of compounds that would be included in a purine-focused HTS library.

Innovative Delivery Systems for Preclinical Research

The development of effective drug delivery systems is crucial for translating a promising compound from the laboratory to a clinical setting. For purine analogs, particularly those with cationic properties like this compound, innovative delivery systems can address challenges such as poor solubility, limited bioavailability, and off-target toxicity.

In preclinical research, various nanocarrier-based systems are being explored for the delivery of purine derivatives. These systems can enhance the therapeutic index of a drug by ensuring it reaches its target tissue in sufficient concentrations while minimizing exposure to healthy tissues. Given the cationic nature of the methylaminopropyl side chain, delivery systems that can effectively encapsulate and deliver positively charged molecules would be of particular interest.

Examples of such systems that could be hypothetically applied to this compound in a preclinical setting are outlined in the table below.

| Delivery System | Mechanism of Action | Potential Advantages for a Cationic Purine Analog | Preclinical Research Focus |

| Liposomes | Encapsulation in a lipid bilayer. | Can encapsulate both hydrophilic and lipophilic drugs. Surface can be modified for targeted delivery. | Optimization of lipid composition for stability and drug loading. |

| Polymeric Nanoparticles | Entrapment within a polymer matrix. | Controlled release of the drug. Can be designed to respond to specific stimuli (e.g., pH). | Evaluation of different polymers (e.g., PLGA) for biocompatibility and release kinetics. |

| Dendrimers | Highly branched, well-defined macromolecules. | Cationic drugs can be complexed with anionic dendrimers. High drug loading capacity. | Assessing the impact of dendrimer generation and surface charge on delivery efficiency. |

| Micelles | Self-assembling core-shell structures. | Can solubilize poorly water-soluble drugs. Small size allows for passive targeting to tumors (EPR effect). | Investigating the stability of micelles and the release profile of the encapsulated compound. |

Future Research Directions and Unexplored Avenues

Development of Next-Generation Synthetic Methodologies for Purine (B94841) Derivatives

The synthesis of purine derivatives is a well-established field, yet there remains a continuous need for more efficient, regioselective, and diverse synthetic routes. researchgate.net Recent advances have moved beyond classical methods like the Traube purine synthesis to offer novel strategies. For instance, methods starting from precursors like diaminomaleonitrile, urea (B33335) derivatives, and substituted imidazoles or pyrimidines have been reported between 2019 and 2024. rsc.org These approaches often allow for the introduction of a wide array of substituents, which is crucial for developing structure-activity relationships (SAR).

Future synthetic efforts could focus on:

Catalytic C-H Activation: Direct functionalization of the purine core's carbon-hydrogen bonds offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors can improve reaction efficiency, safety, and scalability, facilitating the rapid synthesis of purine libraries for high-throughput screening.

Biocatalysis: Employing enzymes in the synthesis of purine nucleoside analogues can offer unparalleled stereoselectivity and milder reaction conditions. rsc.org The integration of synthetic biology with classical chemical synthesis is poised to be a transformative approach. rsc.org

Solid-Phase Synthesis: Further development of solid-supported synthetic methods can streamline the purification process and enable the automated synthesis of diverse purine derivatives. mdpi.com

Table 1: Modern Synthetic Strategies for Purine Derivatives

| Synthetic Strategy | Precursors | Key Advantages |

|---|---|---|

| From Diaminomaleonitrile (DAMN) | DAMN, Isocyanates, Aldehydes | Access to diverse substitution patterns, potential for dual-target agents. rsc.org |

| From Imidazole (B134444) Derivatives | Substituted imidazoles | Builds the pyrimidine (B1678525) ring onto an existing imidazole core. |

| From Pyrimidine Derivatives | Substituted pyrimidines | Constructs the imidazole ring onto a pyrimidine precursor. researchgate.net |

| Metal-Mediated Coupling | Halogenated purines, Boronic acids | Expands the range of accessible aryl-purine derivatives. mdpi.com |

Elucidation of Novel Molecular Targets and Pathways

While purine analogues are known to interact with a variety of biological targets, a comprehensive understanding of their mechanism of action is often incomplete. For 9-(3-(Methylamino)propyl)-9h-purin-6-amine, identifying its precise molecular targets is a critical step in optimizing its therapeutic application. Purine derivatives have been shown to target a wide range of proteins due to their structural similarity to endogenous purines, which are fundamental to numerous cellular processes. nih.gov

Potential avenues for target elucidation include:

Kinase Profiling: Many purine analogues function as kinase inhibitors. mdpi.com Screening this compound against a broad panel of kinases could identify specific enzymes that it modulates, which may be relevant in cancer or inflammatory diseases. For example, novel 2,6,9-trisubstituted purines have been developed as potent CDK12 inhibitors. mdpi.com

Enzyme Inhibition Assays: Beyond kinases, this compound could inhibit other enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP) or enzymes involved in DNA and RNA synthesis. taylorandfrancis.commdpi.com

Receptor Binding Studies: Purine derivatives can act as agonists or antagonists at purinergic receptors (e.g., adenosine (B11128) and P2X receptors), which are involved in a multitude of physiological processes. ontosight.ai

Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down binding partners of this compound from cell lysates, thereby identifying direct molecular targets.

Table 2: Potential Molecular Targets for Purine Analogues

| Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Kinases | Cyclin-Dependent Kinases (CDKs), Phosphatidylinositol 3-kinase (PI3K), Bruton's Tyrosine Kinase (BTK) mdpi.com | Cancer, Autoimmune Diseases |

| DNA/RNA Polymerases | Viral and cellular polymerases | Antiviral, Anticancer wikipedia.org |

| Purine Metabolism Enzymes | Purine Nucleoside Phosphorylase (PNP), Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) mdpi.comnih.gov | Gout, Parasitic Infections, Cancer |

| Purinergic Receptors | Adenosine Receptors (A1, A2A), P2X Receptors | Inflammation, Pain, Cardiovascular Diseases mdpi.com |

Integration of Advanced Omics Technologies for Comprehensive Biological Insight

To gain a holistic understanding of the biological effects of this compound, the integration of multiple "omics" technologies is essential. frontlinegenomics.com These high-throughput approaches can provide a systems-level view of the cellular response to the compound, moving beyond a single target to a network-wide perspective. nih.gov

Key omics technologies and their applications include:

Genomics: Genome-wide association studies (GWAS) and whole-genome sequencing can identify genetic variations that influence sensitivity or resistance to the compound. nih.gov CRISPR-Cas9 screens can also uncover genes that are essential for the compound's activity. nih.gov

Transcriptomics (RNA-seq): This technology measures changes in gene expression following treatment with the compound, revealing the cellular pathways that are perturbed. frontlinegenomics.com

Proteomics: By analyzing changes in protein levels and post-translational modifications, proteomics can provide insights into the functional consequences of target engagement and downstream signaling events. nih.gov

Metabolomics: This approach profiles the small-molecule metabolites within a cell, offering a direct readout of the compound's impact on cellular metabolism. researchgate.net

The true power of these technologies lies in their integration. researchgate.net For example, combining transcriptomic and proteomic data can reveal correlations (or lack thereof) between gene expression and protein abundance, providing a more nuanced understanding of cellular regulation in response to this compound. nih.gov

Table 3: Applications of Omics Technologies in Drug Discovery

| Omics Technology | Biological Molecules Analyzed | Key Applications |

|---|---|---|

| Genomics | DNA | Target identification, biomarker discovery, understanding resistance mechanisms. nih.gov |

| Transcriptomics | RNA | Elucidation of mechanisms of action, pathway analysis, off-target effect prediction. researchgate.net |

| Proteomics | Proteins | Direct target identification, analysis of protein-protein interaction networks, biomarker discovery. nih.gov |

Exploration of this compound in Underexplored Disease Models

The broad biological activity of purine derivatives suggests that this compound may have therapeutic potential in a variety of diseases beyond its initial focus. nih.gov A key future direction is to screen this compound in a diverse range of disease models.

Promising, yet underexplored, areas include:

Parasitic Diseases: Many parasitic protozoa, such as Plasmodium falciparum (malaria) and Trypanosoma cruzi (Chagas disease), are incapable of de novo purine synthesis and rely on salvaging purines from their host. nih.gov This dependency makes the purine salvage pathway an attractive drug target. Screening this compound for anti-parasitic activity could yield novel therapeutic leads. nih.gov

Viral Infections: Purine analogues are a cornerstone of antiviral therapy. ekb.eg The potential of this compound against a panel of viruses, including both DNA and RNA viruses, warrants investigation.

Neurodegenerative Diseases: Purinergic signaling plays a significant role in the central nervous system. Modulators of adenosine receptors, for instance, are being investigated for conditions like Parkinson's and Alzheimer's disease. Exploring the effects of this compound in relevant neurological models could uncover new therapeutic avenues.

Inflammatory and Autoimmune Disorders: Given the role of purinergic signaling in modulating immune responses, this compound could be evaluated in models of diseases such as rheumatoid arthritis or inflammatory bowel disease. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.